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Compound of Interest

Compound Name:
N-[3-(1-Imidazolyl)propyl]-4-

chlorobenzenesulfonamide

CAS No.: 105771-36-6

Cat. No.: B173971 Get Quote

Compound: 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide Molecular Formula:

C₁₂H₁₄ClN₃O₂S Molecular Weight: 299.78 g/mol

Executive Summary
CAS 105771-36-6 represents a pharmacologically relevant scaffold integrating a sulfonamide

core with an imidazole moiety via a propyl linker. This structural motif is frequently encountered

in the development of antifungal agents (targeting lanosterol 14α-demethylase) and specific

enzyme inhibitors (e.g., carbonic anhydrase or thromboxane synthase).

This guide provides a definitive structural elucidation protocol. It moves beyond simple data

listing to explain the causality of spectral features, ensuring that researchers can distinguish

this specific regioisomer from potential synthetic by-products or structural analogs.

Structural Elucidation Strategy
The characterization of CAS 105771-36-6 requires a multi-modal approach to confirm three

distinct structural zones:

The Aromatic Core: A para-substituted chlorobenzene ring.

The Linker: A flexible propyl chain.
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The Heterocycle: An N-alkylated imidazole ring.[1][2]

Workflow Diagram
The following flowchart outlines the logical progression for validating the structure, moving from

mass confirmation to stereochemical and connectivity checks.
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Figure 1: Step-wise structural validation workflow for CAS 105771-36-6.
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Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and the presence of the chlorine atom.

Experimental Protocol (ESI-MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (to protonate the imidazole nitrogen).

Direct Infusion: Flow rate 10 µL/min.

Data Interpretation
The presence of a Chlorine atom introduces a distinct isotopic signature due to the natural

abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

Ion Species m/z (Theoretical)
Relative
Abundance

Interpretation

[M+H]⁺ (³⁵Cl) 300.05 100%
Protonation at

Imidazole N3

[M+H]⁺ (³⁷Cl) 302.05 ~32%
Characteristic 3:1

Isotope Pattern

[M+Na]⁺ 322.04 Variable Sodium adduct

Fragmentation Logic (MS/MS)
Under Collision-Induced Dissociation (CID), the molecule cleaves at the weakest bonds—

typically the sulfonamide S-N bond and the alkyl-imidazole bond.
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Figure 2: Predicted fragmentation pathways for CAS 105771-36-6 in ESI-MS/MS.

Infrared Spectroscopy (FT-IR)
Objective: Identify the sulfonamide "fingerprint" and imidazole ring vibrations.

Key Absorption Bands
The spectrum is dominated by the sulfonyl group. The absence of a carbonyl peak (1650–1750

cm⁻¹) is a critical negative control to rule out amide impurities.
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Functional Group
Wavenumber
(cm⁻¹)

Vibration Mode Notes

Amine (Sulfonamide) 3250 – 3350 N-H Stretch

Usually sharp;

broadened if H-

bonding occurs.

Imidazole Ring 3100 – 3150
C-H Stretch

(Aromatic)

Weak, high frequency

shoulders.

Alkyl Chain 2850 – 2950 C-H Stretch (Aliphatic)
Methylene (-CH₂-)

stretches.

Sulfonamide 1330 – 1350 S=O Asymmetric Diagnostic Peak 1

Sulfonamide 1150 – 1170 S=O Symmetric Diagnostic Peak 2

C-Cl Bond 1080 – 1100 C-Cl Stretch

Often obscured but

present in fingerprint

region.

Para-Substitution 820 – 840 C-H Out-of-Plane
Indicates 1,4-

disubstituted benzene.

Nuclear Magnetic Resonance (NMR)
Objective: The definitive proof of structure. Solvent Choice:DMSO-d₆ is preferred over CDCl₃.

Reasoning: The sulfonamide N-H proton is often broad or invisible in CDCl₃ due to

exchange. DMSO-d₆ forms strong hydrogen bonds, stabilizing the N-H proton and resulting

in a sharp, visible triplet (due to coupling with the adjacent CH₂).

¹H NMR Assignment (400 MHz, DMSO-d₆)
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Position Shift (δ ppm) Multiplicity Integral
Assignment
Logic

NH 7.85 Triplet (br) 1H

Sulfonamide

proton; couples

to CH₂ (Pos 8).

H-2 (Im) 7.65 Singlet 1H

Most deshielded

imidazole proton

(between two

nitrogens).

Ar-H (2,6) 7.78
Doublet (J=8.5

Hz)
2H

Ortho to SO₂

(electron-

withdrawing

group deshields).

Ar-H (3,5) 7.68
Doublet (J=8.5

Hz)
2H

Ortho to Cl.

Overlap with

Imidazole H-2 is

possible.

H-5 (Im) 7.18 Singlet/Doublet 1H
Adjacent to N1;

deshielded.

H-4 (Im) 6.89 Singlet/Doublet 1H
Furthest from

N1.

CH₂ (10) 4.02 Triplet 2H

Attached to

Imidazole N;

significantly

deshielded.

CH₂ (8) 2.75 Quartet/Multiplet 2H
Attached to

Sulfonamide N.

CH₂ (9) 1.85 Quintet 2H

Central

methylene;

shielded.

(Note: Exact shifts may vary ±0.1 ppm depending on concentration and temperature.)
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¹³C NMR Assignment (100 MHz, DMSO-d₆)
Aromatic Region (120–140 ppm):

C-S (Quaternary): ~139 ppm (Deshielded by SO₂).

C-Cl (Quaternary): ~137 ppm.

Ar-CH: ~129 ppm and ~127 ppm (Benzene carbons).

Im-CH (C2): ~137 ppm (Distinctive high shift for imidazole).

Im-CH (C4/C5): ~128 ppm and ~119 ppm.

Aliphatic Region (20–50 ppm):

N-CH₂ (Im): ~44 ppm.[3]

N-CH₂ (Sulf): ~40 ppm.

Central CH₂: ~30 ppm.

Integrated Analysis & Quality Control
When analyzing a synthesized batch of CAS 105771-36-6, researchers must watch for specific

impurities that spectroscopic data will reveal.

Common Impurity Profile
Residual Sulfonyl Chloride:

Detection: IR peak shift (S=O stretches move higher); MS shows hydrolysis product

(Sulfonic acid, m/z 191/193).

Bis-alkylation (Impurity):

Detection: MS shows [M+Linker+Im]⁺ adducts; NMR shows loss of N-H signal and

integration changes in the aliphatic region.
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Diagram: NMR Correlation Map (COSY & HMBC)
To rigorously prove the connection between the propyl chain and the two aromatic systems,

HMBC (Heteronuclear Multiple Bond Correlation) is essential.
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Figure 3: Key 2D NMR correlations establishing connectivity between the linker and the

aromatic/heterocyclic termini.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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